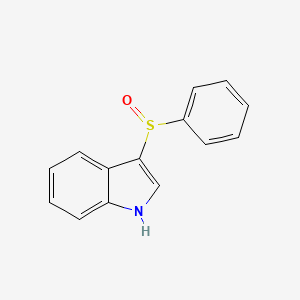

3-(Benzenesulfinyl)-1H-indole

描述

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry and Medicinal Science

The indole scaffold is a privileged structure in drug discovery and a versatile building block in organic synthesis. ijpsr.comderpharmachemica.com Its unique bicyclic framework, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, imparts specific electronic properties that are crucial for its biological activity and chemical reactivity. ontosight.aiirjmets.com Indole derivatives exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. openmedicinalchemistryjournal.com The indole ring system is a key component in numerous natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, as well as in many synthetic drugs. derpharmachemica.comirjmets.com The ability to functionalize the indole core at various positions allows for the creation of diverse molecular architectures with tailored biological functions, making it a focal point of extensive research in medicinal chemistry. researchgate.netbohrium.com

Historical Context and Evolution of Indole Synthesis Methodologies

The history of indole chemistry dates back to the 19th century with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole. wikipedia.org A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains widely used for preparing substituted indoles. irjmets.comopenmedicinalchemistryjournal.comwikipedia.org Over the years, numerous other methods have been developed, including the Reissert, Leimgruber-Batcho, and Bischler-Mohlau syntheses. irjmets.comwikipedia.orgresearchgate.netnih.gov Modern advancements have introduced more sophisticated and efficient strategies, such as metal-catalyzed cross-coupling reactions and C-H activation, which offer greater control and versatility in constructing the indole core. researchgate.netnih.gov The evolution of these synthetic methodologies has been instrumental in expanding the accessibility and diversity of indole derivatives for various scientific applications. openmedicinalchemistryjournal.com

Overview of Sulfur-Containing Indole Derivatives and Their Research Importance

Sulfur-containing functional groups are integral to medicinal chemistry, appearing in a wide range of pharmaceuticals and natural products. tandfonline.com When incorporated into the indole scaffold, sulfur-based moieties can significantly modulate the compound's biological activity and physicochemical properties. tandfonline.comnih.gov Thioether, sulfoxide (B87167), and sulfone functionalities are common sulfur-containing groups found in indole derivatives. tandfonline.com These groups can act as directing groups in synthetic transformations, enabling site-selective functionalization of the indole ring. osaka-u.ac.jp The presence of sulfur can also enhance a molecule's ability to interact with biological targets, leading to the development of potent therapeutic agents. nih.gov Research in this area continues to uncover novel sulfur-containing indole derivatives with promising applications in drug discovery and materials science. osaka-u.ac.jpresearchgate.net

Scope and Objectives of Research Pertaining to 3-(Benzenesulfinyl)-1H-indole

Research on this compound and its analogs is driven by the desire to explore the impact of the benzenesulfinyl group on the chemical and biological properties of the indole scaffold. The sulfinyl group, being a chiral center, introduces stereochemical complexity, which can be crucial for biological recognition. The objectives of such research typically include the development of efficient synthetic routes to these compounds, the investigation of their reactivity in various chemical transformations, and the evaluation of their potential as intermediates in the synthesis of more complex molecules. Furthermore, understanding the structure-activity relationships of these compounds is a key goal, with a view to designing new derivatives with enhanced properties for applications in medicinal chemistry and materials science. ontosight.aiontosight.ai

Chemical Compound Data

Below are tables detailing the identifiers and key properties of the compounds discussed in this article.

Table 1: Compound Identifiers

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | This compound | Not readily available | C₁₄H₁₁NOS |

| 1-(Benzenesulfonyl)-3-bromo-1H-indole | 1-(Benzenesulfonyl)-3-bromoindole | 99655-68-2 | C₁₄H₁₀BrNO₂S |

| 3-(Benzenesulfinyl)-1-methyl-1H-indole | 3-(Benzenesulfinyl)-1-methylindole | 108698-57-3 | C₁₅H₁₃NOS |

| 1-(Benzenesulfonyl)-3-methyl-1H-indole-2-carbaldehyde | 1-(Benzenesulfonyl)-3-methylindole-2-carbaldehyde | 110396-65-1 | C₁₆H₁₃NO₃S |

| 3-Phenylsulfonyl-1H-indole-2-carboxamide | 3-(Phenylsulfonyl)-1H-indole-2-carboxamide | Not readily available | C₁₅H₁₂N₂O₃S |

| Indole | Indole | 120-72-9 | C₈H₇N |

| Tryptophan | (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid | 73-22-3 | C₁₁H₁₂N₂O₂ |

| Serotonin | 5-Hydroxytryptamine | 50-67-9 | C₁₀H₁₂N₂O |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

98508-67-9 |

|---|---|

分子式 |

C14H11NOS |

分子量 |

241.31 g/mol |

IUPAC 名称 |

3-(benzenesulfinyl)-1H-indole |

InChI |

InChI=1S/C14H11NOS/c16-17(11-6-2-1-3-7-11)14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |

InChI 键 |

QSOCAQZXDDZKER-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)S(=O)C2=CNC3=CC=CC=C32 |

产品来源 |

United States |

Chemical Reactivity and Transformational Chemistry of 3 Benzenesulfinyl 1h Indole Analogs

Intrinsic Reactivity of the Indole (B1671886) Nucleus

The reactivity of the indole ring is dominated by the high electron density of the pyrrole (B145914) moiety, making it a potent nucleophile. However, the introduction of a C3-substituent, particularly an electron-withdrawing one like the benzenesulfinyl group, fundamentally alters this characteristic reactivity, influencing substitution patterns and regiochemical outcomes.

Electrophilic Aromatic Substitution Patterns in 3-Substituted Indoles

The indole ring is exceptionally reactive towards electrophiles, with substitution occurring preferentially at the C3 position. This regioselectivity is attributed to the ability of the nitrogen lone pair to stabilize the cationic Wheland intermediate without disrupting the aromaticity of the fused benzene (B151609) ring. acs.org The reaction to form 3-arylsulfinylindoles itself is an example of this principle, proceeding through an electrophilic attack of a sulfinyl cation equivalent on the electron-rich C3 position of the indole. organic-chemistry.orgwikipedia.orgrsc.org

Once the C3 position is occupied by the benzenesulfinyl group, the landscape for subsequent electrophilic aromatic substitution (SEAr) changes dramatically. The sulfinyl group is moderately electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic attack. If a second electrophilic substitution is forced under harsh conditions, the reaction site is no longer predictably C3. The substitution may be directed to the C2 position or, alternatively, to one of the positions on the benzenoid ring (C4, C5, C6, or C7). The precise outcome depends on the nature of the electrophile and the reaction conditions. For instance, nitration of an indole with a blocked C3 position may fail to proceed or may occur on the benzene ring. researchgate.net The general mechanism involves the formation of a cationic intermediate, and the relative stability of the possible intermediates (attack at C2 vs. C4-C7) dictates the regioselectivity.

Nucleophilic Reactivity of C3-Substituted Indoles

While the indole nucleus is typically nucleophilic, the presence of a strong electron-withdrawing group at the C3 position can invert this polarity, a phenomenon known as "umpolung." This renders the C2 position electrophilic and susceptible to attack by nucleophiles. The benzenesulfinyl group, being electron-withdrawing, enhances the electrophilic character of the C2 carbon.

This reactivity pattern allows for the introduction of nucleophiles at the C2 position, a transformation that is not feasible with unsubstituted or electron-rich indoles. The reaction proceeds via a nucleophilic addition or substitution mechanism, where the nucleophile attacks the C2 carbon, leading to the formation of a new C-Nu bond. While direct examples involving 3-(benzenesulfinyl)-1H-indole are specific, the principle is well-established for other indoles bearing C3 electron-withdrawing groups like formyl or nitro substituents. These analogs readily undergo regioselective C2-functionalization with a variety of carbon, nitrogen, and sulfur nucleophiles.

Regioselectivity Considerations in C2 vs. C3 Functionalization

The functionalization of the indole ring is a matter of precise regiochemical control, with the C2 and C3 positions exhibiting distinct and often competing reactivities.

Electrophilic Functionalization : In a standard SEAr reaction on an unsubstituted indole, attack at C3 is overwhelmingly favored kinetically and thermodynamically over C2. The intermediate for C3 attack maintains the aromaticity of the benzene ring, delocalizing the positive charge effectively onto the nitrogen atom. acs.org In contrast, attack at C2 forces the disruption of this benzenoid aromaticity, resulting in a higher-energy intermediate.

Functionalization of 3-Substituted Indoles : When the C3 position is blocked by a group like benzenesulfinyl, the inherent preference is removed. For a subsequent electrophilic attack, the C2 position becomes a viable, albeit deactivated, site. However, the benzene ring positions (C4-C7) also become potential targets, and directing effects of both the indole nitrogen and the C3-substituent, as well as steric factors, will determine the final regiochemical outcome. researchgate.netthieme-connect.de For nucleophilic attack on this compound, the electronic influence of the sulfinyl group makes the C2 position the most likely site of reaction, leading to C2-functionalized products.

Transformations Involving the Sulfinyl Moiety

The benzenesulfinyl group at the C3 position is not merely a passive director of reactivity; it is an active functional group that can undergo a variety of valuable chemical transformations. These reactions primarily involve changes in the oxidation state of the sulfur atom or cleavage of the carbon-sulfur bond.

Stereoselective Oxidation Reactions to Sulfones

The sulfinyl group of this compound can be readily oxidized to the corresponding sulfone, 3-(benzenesulfonyl)-1H-indole. This transformation is significant as sulfones are important structural motifs in medicinal chemistry and versatile synthetic intermediates. A variety of oxidizing agents can accomplish this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. commonorganicchemistry.comucla.edu The reaction typically proceeds cleanly and in high yield. The oxidation of the analogous 3-selenylindoles to the corresponding selenoxides and selenones has been demonstrated, showcasing the feasibility of selective oxidation at the C3-heteroatom bond. nih.gov

Control over the stoichiometry of the oxidant is key to achieving the desired product. Using approximately one equivalent of the oxidizing agent can selectively convert a sulfide (B99878) to a sulfoxide (B87167), while using two or more equivalents typically leads to the full oxidation to the sulfone.

Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones This interactive table summarizes common conditions for the oxidation of aryl sulfides, which are applicable to the oxidation of this compound.

| Substrate Type | Oxidizing Agent | Equivalents | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Sulfide | m-CPBA | ~1.2 | THF | 0 °C | Aryl Sulfoxide | High |

| Aryl Sulfide | m-CPBA | >2.0 | THF | 35 °C | Aryl Sulfone | High |

| Aryl Sulfide | Hydrogen Peroxide | Varies | Acetic Acid | Room Temp | Aryl Sulfoxide | 90-99 |

Data compiled from representative procedures. nih.govresearchgate.net

Reductive Transformations of the Sulfinyl Group

The sulfinyl group can undergo two primary types of reductive transformations: deoxygenation to the corresponding sulfide (thioether) and reductive cleavage of the C–S bond to yield the parent indole.

Deoxygenation: The conversion of the sulfoxide back to a sulfide is a common transformation. Numerous reagents have been developed for this purpose, offering mild conditions and high chemoselectivity. For example, systems like triflic anhydride (B1165640)/potassium iodide or indium/pivaloyl chloride can efficiently deoxygenate a wide range of sulfoxides to their corresponding sulfides in high yields, tolerating many other functional groups. organic-chemistry.orgorganic-chemistry.org Samarium(II) iodide (SmI₂) is another powerful and chemoselective reducing agent capable of reducing sulfoxides to sulfides in the presence of sensitive groups like esters and ketones. wikipedia.orgrsc.orgthieme-connect.de

Table 2: Reagents for the Deoxygenation of Sulfoxides to Sulfides This interactive table presents various reagent systems for the reduction of sulfoxides, applicable to this compound.

| Reagent System | Solvent | Temperature | Reaction Time | General Yield |

|---|---|---|---|---|

| Triflic Anhydride / KI | Acetonitrile | Room Temp | Minutes | >90% |

| Samarium(II) Iodide (SmI₂) | THF | Room Temp | Minutes to Hours | High |

Data compiled from representative procedures. organic-chemistry.orgwikipedia.orgrsc.orgthieme-connect.deorganic-chemistry.org

Reductive Cleavage (Desulfinylation): More drastic reductive conditions can lead to the complete removal of the sulfinyl group, cleaving the C3–S bond and regenerating the C3–H bond of the indole ring. This process, known as reductive desulfinylation, effectively uses the sulfinyl group as a removable activating or directing group. While specific examples for 3-sulfinylindoles are sparse, methods used for the reductive cleavage of sulfones, such as reduction with sodium borohydride (B1222165) or other hydride donors, provide a basis for how this transformation could be achieved. unicam.it Reductive cleavage of sulfonamides to generate sulfinates and amines is also a related transformation that highlights the lability of sulfur-heteroatom and sulfur-carbon bonds under reductive conditions.

Rearrangement Processes Induced by the Sulfinyl Group (e.g., Pummerer-type)

The sulfinyl group in this compound analogs can initiate rearrangement reactions, most notably the Pummerer rearrangement. This reaction typically involves the conversion of a sulfoxide to an α-acyloxy-thioether in the presence of an acid anhydride, such as acetic anhydride. organicreactions.orgwikipedia.org The mechanism commences with the acylation of the sulfoxide oxygen, followed by an elimination step to form a thial intermediate. This electrophilic intermediate is then trapped by a nucleophile, which can be the acetate (B1210297) anion generated in the reaction, to yield the final product. tcichemicals.com

While the classic Pummerer rearrangement involves an intermolecular nucleophilic attack, intramolecular variants are also well-established, providing a powerful tool for the synthesis of heterocyclic compounds. clockss.org The scope of activators for this transformation extends beyond acetic anhydride to include trifluoroacetic anhydride and trifluoromethanesulfonic anhydride, and a variety of nucleophiles such as arenes, alkenes, and amides can be employed. wikipedia.org

Table 1: Examples of Pummerer-type Rearrangements

| Sulfoxide Reactant | Activator | Nucleophile | Product | Reference |

| Alkyl aryl sulfoxide | Acetic anhydride | Acetate | α-acetoxy sulfide | researchgate.net |

| γ,δ-unsaturated sulfinyl compound | N-iodosuccinimide (NIS) | Intramolecular alkene | Iodooxathiane | clockss.org |

| Phenylsulfinylacetic acid | Mineral acid | Water (hydrolysis) | Thiophenol and glyoxylic acid | organicreactions.org |

Reactions at the Indole Nitrogen (N1) Position

The nitrogen atom at the N1 position of the indole ring in this compound analogs is a key site for chemical modification, influencing both the stability and reactivity of the entire molecule.

The protection of the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. umn.edu The choice of protecting group is crucial, as it must be stable under various reaction conditions and readily removable when desired. For instance, the mesitylenesulfonyl (Mts) group has been successfully employed for the protection of the indole nitrogen in tryptophan derivatives during peptide synthesis. This group is stable under a variety of chemical conditions and can be readily cleaved under HF conditions. umn.edu

The lability of N1-protecting groups can be influenced by the nature of the substituent at the C3 position. The electron-withdrawing character of the benzenesulfinyl group can affect the nucleophilicity of the indole nitrogen and, consequently, the stability of the protecting group.

Modification of the N1 position with different substituents can have a profound impact on the reactivity of other sites within the indole molecule. The electronic nature of the N-substituent can modulate the electron density of the indole ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

For example, in the context of naltrindole (B39905) derivatives, which are related to the indole core structure, the nature of the N-substituent has been shown to significantly affect the functional activities of the molecule at the δ opioid receptor. researchgate.net This highlights how substitutions at the nitrogen atom can have far-reaching effects on the molecule's chemical and biological properties.

Advanced Organic Transformations Utilizing this compound Analogs

The unique reactivity conferred by the 3-benzenesulfinyl group makes these indole analogs valuable precursors for advanced organic transformations, enabling the construction of complex and functionally diverse molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for the formation of carbon-carbon bonds. nih.govscirp.org These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate. semanticscholar.org In the context of this compound analogs, the indole ring can be functionalized with a leaving group (e.g., a halogen) at a specific position, allowing for subsequent cross-coupling with a variety of boronic acids. nih.govmdpi.com

The presence of the sulfinyl group can influence the efficiency and outcome of these reactions. It is often necessary to protect the indole nitrogen to prevent interference with the catalytic cycle. nih.gov The Suzuki-Miyaura coupling has been successfully applied to unprotected nitrogen-rich heterocycles, although this can present challenges due to the potential for the free N-H group to inhibit the palladium catalyst. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of Indole Derivatives

| Indole Substrate | Boronic Acid | Catalyst System | Product | Reference |

| 3-Chloroindazole (unprotected) | Phenylboronic acid | Pd(OAc)2 / SPhos | 3-Phenylindazole | nih.gov |

| 3-Iodo-1H-indazole | Various organoboronic acids | Pd catalyst immobilized on ionic liquid | 3-Aryl-1H-indazoles | mdpi.com |

| 6-chloro-3-methyluracil | (Hetero)aryl potassium organotrifluoroborates | Pd(OAc)2 / phosphine (B1218219) ligand | 6-(Hetero)aryl-3-methyluracil | nih.gov |

The this compound scaffold can be strategically employed in intramolecular cyclization and annulation reactions to construct fused polycyclic systems. encyclopedia.pub These reactions often involve the formation of new rings by connecting different parts of the indole molecule. For instance, an appropriately substituted indole derivative can undergo an intramolecular cyclization to form a new ring fused to the indole core. organic-chemistry.orgmdpi.comrsc.orgnih.gov

The sulfinyl group can play a dual role in these transformations, acting as a control element for regioselectivity and as a latent functional group that can be further manipulated after the cyclization event. The ability to construct complex heterocyclic systems through these intramolecular processes is of significant interest in medicinal chemistry and materials science. encyclopedia.pub

Derivatization via Functional Group Interconversions

The chemical landscape of this compound and its analogs can be significantly expanded through various functional group interconversions. These transformations allow for the modification of the sulfinyl group and other parts of the indole scaffold, providing access to a diverse range of derivatives with potentially new chemical and biological properties. Key transformations include oxidation of the sulfoxide to a sulfone, reduction to the corresponding sulfide, and rearrangement reactions such as the Pummerer rearrangement.

Oxidation to 3-(Benzenesulfonyl)-1H-indole Analogs

The oxidation of the sulfoxide moiety in this compound analogs to the corresponding sulfone represents a common functional group interconversion. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The resulting 3-(benzenesulfonyl)-1H-indole derivatives are valuable compounds in their own right and can serve as intermediates for further synthetic manipulations.

An analogous transformation has been demonstrated in the selenium series, where 2-phenyl-3-(phenylselanyl)-1-tosyl-1H-indole was successfully oxidized to 2-phenyl-3-(phenylseleninyl)-1-tosyl-1H-indole using 1.1 equivalents of mCPBA. Further oxidation with 2.5 equivalents of mCPBA yielded the corresponding 2-phenyl-3-(phenylselenonyl)-1-tosyl-1H-indole in good yield. nih.gov This suggests that a similar stepwise oxidation is feasible for this compound analogs.

Table 1: Oxidation of a 3-(Phenylselanyl)-1H-indole Analog

| Starting Material | Reagent | Equivalents of Reagent | Product | Yield |

|---|---|---|---|---|

| 2-Phenyl-3-(phenylselanyl)-1-tosyl-1H-indole | mCPBA | 1.1 | 2-Phenyl-3-(phenylseleninyl)-1-tosyl-1H-indole | 69% |

| 2-Phenyl-3-(phenylselanyl)-1-tosyl-1H-indole | mCPBA | 2.5 | 2-Phenyl-3-(phenylselenonyl)-1-tosyl-1H-indole | 78% |

Reduction to 3-(Phenylthio)-1H-indole Analogs

The reduction of the sulfoxide group to a sulfide is a fundamental transformation that provides access to 3-(phenylthio)-1H-indole derivatives. These thioethers are important synthetic intermediates. Various reducing agents can be employed for this purpose. For instance, the reduction of indole sulfoxides to the corresponding sulfides has been reported. researchgate.net While a specific protocol for this compound was not detailed in the available literature, general methods for sulfoxide reduction are well-established.

Table 2: Representative Reduction of an Indole Sulfoxide

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| Indole 3-sulfoxide derivative | Reducing agent | Not specified | Indole 3-sulfide derivative |

Pummerer Rearrangement

The Pummerer rearrangement is a classic reaction of sulfoxides that converts them into α-acyloxythioethers in the presence of an acid anhydride, most commonly acetic anhydride. wikipedia.orgorganicreactions.orgtcichemicals.comchem-station.com This reaction proceeds via an initial acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent trapping of this electrophilic species by a nucleophile, such as acetate, yields the final product. wikipedia.org

While a specific example of the Pummerer rearrangement of this compound is not explicitly detailed in the reviewed literature, the general mechanism suggests that it would react at the sulfur atom, as it lacks an α-hydrogen. However, if there were an alkyl group attached to the sulfur instead of a phenyl group, the reaction would proceed at the α-carbon of that alkyl group. The application of this reaction to indole derivatives provides a pathway to further functionalize the molecule. slideshare.net

Table 3: General Pummerer Rearrangement

| Starting Material | Reagent | Product |

|---|---|---|

| Alkyl Sulfoxide | Acetic Anhydride | α-Acetoxy Thioether |

Nucleophilic Substitution

The direct nucleophilic substitution of the benzenesulfinyl group at the C3 position of the indole ring is a transformation that is not well-documented in the surveyed scientific literature. The electron-rich nature of the indole ring system generally favors electrophilic substitution at the C3 position. Nucleophilic substitution at this position is less common and would likely require activation of the leaving group or specific reaction conditions that are not readily apparent from the available data. Further research would be needed to explore the feasibility and scope of such a transformation for this compound analogs.

Spectroscopic Characterization and Structural Elucidation of 3 Benzenesulfinyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 3-(Benzenesulfinyl)-1H-indole, providing unambiguous evidence for the connectivity of atoms and the stereochemical arrangement of the molecule.

The ¹H NMR spectrum of this compound displays a series of distinct signals corresponding to the protons of the indole (B1671886) ring and the benzenesulfinyl substituent. The presence of the electronegative sulfinyl group at the C3 position significantly influences the chemical shifts of the indole protons, particularly H2. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The proton at the C2 position is expected to be a singlet in the aromatic region. The protons on the benzene (B151609) ring of the indole moiety (H4, H5, H6, H7) and the benzenesulfinyl group exhibit characteristic multiplets and coupling patterns that allow for their precise assignment.

The expected ¹H NMR spectral data, based on analysis of similar indole and phenylsulfinyl structures, are detailed below.

Table 1: Expected ¹H NMR Data for this compound Solvent: DMSO-d₆

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~11.5 | br s | - |

| H2 | ~7.8 | s | - |

| H4 | ~7.6 | d | ~8.0 |

| H7 | ~7.5 | d | ~8.0 |

| H5 | ~7.2 | t | ~7.5 |

| H6 | ~7.1 | t | ~7.5 |

| H2'/H6' (ortho) | ~7.7 | m | - |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbon atom directly attached to the sulfinyl group (C3) is significantly influenced by its electronic effect and is expected to resonate at a distinct chemical shift. The remaining carbons of the indole and benzene rings can be assigned based on established substituent effects and by comparison with related compounds. The C3a and C7a carbons, located at the fusion of the two indole rings, typically appear in the range of 125-140 ppm.

Table 2: Expected ¹³C NMR Data for this compound Solvent: DMSO-d₆

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~125 |

| C3 | ~115 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~122 |

| C6 | ~121 |

| C7 | ~112 |

| C7a | ~136 |

| C1' (ipso) | ~145 |

| C2'/C6' (ortho) | ~125 |

| C3'/C5' (meta) | ~129 |

To unequivocally assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. clockss.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the aromatic protons on the indole's benzene ring (H4 through H7) and on the benzenesulfinyl ring, confirming their relative positions. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon atom to which it is directly attached. It provides a straightforward method for assigning the carbon signals for all C-H bonds in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, correlations from the H2 proton to C3, C3a, and C4, and from the ortho protons of the benzenesulfinyl ring to the C3 carbon of the indole would firmly establish the attachment of the sulfinyl group at the C3 position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This experiment is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the indole and benzene rings around the C-S bond. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties. researchgate.netnih.gov

The IR and Raman spectra of the title compound are dominated by vibrations characteristic of the indole and sulfinyl groups.

Indole Moiety: The N-H stretching vibration of the indole ring is expected to appear as a sharp, prominent band in the region of 3400-3500 cm⁻¹ in the IR spectrum. spectrabase.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1450-1620 cm⁻¹ region.

Sulfinyl Moiety: The most characteristic vibration for the sulfinyl group is the S=O stretch. This is typically a very strong and intense band in the IR spectrum, appearing in the range of 1000-1100 cm⁻¹. For aryl sulfoxides, this band is often found near 1040-1060 cm⁻¹. The position of this band can be sensitive to the electronic environment and molecular conformation.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | 3400 - 3500 |

| C-H Stretch (Aromatic) | Indole & Benzene Rings | 3000 - 3100 |

| C=C Stretch (Aromatic) | Indole & Benzene Rings | 1450 - 1620 |

This compound possesses conformational flexibility due to rotation around the C3-S and S-C(phenyl) single bonds. Different stable conformers may exist, and vibrational spectroscopy can be a sensitive tool for their study. iu.edu.sa The precise frequency of the S=O stretching mode, as well as other skeletal vibrations, can be influenced by the molecule's conformation. By combining experimental IR and Raman spectra with theoretical calculations (e.g., Density Functional Theory, DFT), it is often possible to predict the vibrational spectra for different low-energy conformers. nih.gov Comparing the calculated spectra with the experimental data can help identify the predominant conformation of the molecule in the solid state or in solution. iu.edu.sanih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is essential for determining the precise elemental composition of the compound. For this compound, the molecular formula is C₁₄H₁₁NOS.

The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). HRMS analysis would be expected to yield an experimental mass that closely matches this calculated value, typically within a few parts per million (ppm), thereby confirming the elemental formula and distinguishing it from other potential isomers.

Table 1: Expected HRMS Data for this compound

| Molecular Formula | Compound Name | Calculated Exact Mass (m/z) | Ion Type |

|---|

This interactive table outlines the expected high-resolution mass spectrometry data. The calculated mass is for the neutral molecule [M].

Fragmentation Pathway Analysis and Structural Information

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting pattern of fragment ions provides a "fingerprint" that is invaluable for structural elucidation. The fragmentation of this compound is anticipated to proceed through several key pathways dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

The primary fragmentation events would likely involve the cleavage of the carbon-sulfur (C-S) and sulfur-oxygen (S=O) bonds of the sulfinyl group.

Plausible Fragmentation Pathways:

Loss of the Phenylsulfinyl Radical: Cleavage of the C3-S bond would result in the formation of a stable 1H-indol-3-yl cation.

Loss of a Phenyl Radical: Fragmentation could occur via the cleavage of the S-Ph bond, leading to a [M-C₆H₅]⁺ ion.

Loss of Sulfoxide (B87167) (SO): Rearrangement and elimination of a neutral SO molecule is a common pathway for sulfoxides, which would lead to a fragment corresponding to 3-phenyl-1H-indole.

Indole Ring Fragmentation: The indole ring itself is relatively stable but can undergo characteristic fragmentation, such as the loss of HCN, after initial fragmentation events.

Table 2: Predicted Major Mass Fragments of this compound

| Predicted Fragment Ion (m/z) | Identity / Proposed Loss |

|---|---|

| 241 | Molecular Ion [M]⁺ |

| 116 | [C₈H₆N]⁺ (Loss of •SOC₆H₅) |

| 166 | [M - C₆H₅]⁺ (Loss of Phenyl radical) |

| 193 | [M - SO]⁺ (Loss of Sulfoxide) |

This interactive table presents the predicted major fragments in the mass spectrum, aiding in structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, providing information about its chromophoric system.

Electronic Absorption Characteristics and Chromophoric Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its two main chromophores: the indole ring system and the benzenesulfinyl group. The indole nucleus typically exhibits strong absorption bands corresponding to π→π* transitions. The primary absorption for the indole chromophore is generally observed in the range of 270–290 nm.

The attachment of the benzenesulfinyl group at the C3 position is expected to act as an auxochrome, modifying the absorption profile of the parent indole. This substituent can extend the conjugation and introduce n→π* transitions associated with the non-bonding electrons on the sulfur and oxygen atoms. This would likely result in a bathochromic shift (a shift to longer wavelengths) of the indole π→π* transitions and the appearance of a weaker, lower-energy band in the near-UV region.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, an effect known as solvatochromism. For this compound, solvent effects are anticipated due to the polar sulfoxide group and the N-H bond of the indole ring, which can participate in hydrogen bonding.

π→π Transitions:* For the π→π* transitions associated with the aromatic system, an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n→π Transitions:* The n→π* transition of the sulfoxide group involves the promotion of a non-bonding electron to an antibonding π* orbital. The ground state is stabilized by polar, protic solvents through hydrogen bonding, leading to a hypsochromic (blue) shift as the energy gap for the transition increases.

Studying the compound in a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol), would reveal the nature of the electronic transitions.

Table 3: Predicted Solvent Effects on λₘₐₓ of this compound

| Solvent | Polarity | Expected Shift for π→π* | Expected Shift for n→π* |

|---|---|---|---|

| Hexane | Non-polar | Reference | Reference |

| Dichloromethane | Moderately Polar | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |

| Acetonitrile | Polar Aprotic | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |

This interactive table illustrates the expected shifts in maximum absorption wavelength (λₘₐₓ) with changing solvent polarity.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, a theoretical analysis based on known structures of related indole and sulfoxide compounds allows for a reliable prediction of its key structural features.

The analysis would be expected to reveal:

The indole ring system would be largely planar.

The geometry around the sulfur atom would be trigonal pyramidal, consistent with sp³ hybridization and the presence of a lone pair of electrons.

The orientation of the benzenesulfinyl group relative to the indole ring would be a key conformational feature, defined by the torsion angles around the C3-S bond.

Intermolecular hydrogen bonding involving the indole N-H proton as a donor and the sulfoxide oxygen as an acceptor would be a highly probable and structurally significant interaction in the crystal lattice, potentially leading to the formation of chains or dimeric structures.

Table 4: Predicted Key Crystallographic Parameters for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| C3—S Bond Length | Distance between indole C3 and sulfur | ~1.80 Å |

| S=O Bond Length | Length of the sulfur-oxygen double bond | ~1.50 Å |

| S—C(phenyl) Bond Length | Distance between sulfur and phenyl carbon | ~1.78 Å |

| C—S—O Bond Angle | Angle around the sulfur atom | ~106° |

| C—S—C Bond Angle | Angle around the sulfur atom | ~100° |

This interactive table summarizes the anticipated bond lengths and angles based on data from analogous crystal structures.

Determination of Solid-State Molecular Conformation and Geometry

Information regarding the solid-state molecular conformation and geometry of this compound is not available in the public domain.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Specific experimental data on the bond lengths, bond angles, and dihedral angles of this compound are not available, precluding the generation of a data table for these parameters.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing

Despite a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound "this compound," publicly available scientific literature containing the detailed data required to construct the requested article is not available.

Therefore, the generation of a thorough, informative, and scientifically accurate article with the specified structure and data tables is not possible at this time due to the absence of the necessary foundational research on "this compound" in the public domain.

Computational and Theoretical Investigations of 3 Benzenesulfinyl 1h Indole

Quantum Chemical Calculations

Ab Initio and Semi-Empirical Quantum Chemical Methods

Quantum chemical methods are broadly categorized into ab initio and semi-empirical approaches, both of which are foundational to the computational analysis of molecules like 3-(Benzenesulfinyl)-1H-indole.

Ab initio methods derive solutions to the Schrödinger equation from first principles, without the inclusion of experimental data. scispace.com These calculations, which include methods like Hartree-Fock (HF) and more advanced approaches that account for electron correlation, offer a systematic path to achieving high accuracy. scispace.com For molecules in the indole (B1671886) class, Density Functional Theory (DFT) has become a particularly prominent ab initio-type method due to its favorable balance of computational cost and accuracy. scispace.com For instance, DFT calculations using the B3LYP functional combined with a 6-31G(d,p) basis set have been effectively used to determine the interaction energies and supramolecular structures of closely related 1-(phenylsulfonyl)-1H-indole derivatives. nih.gov Such calculations are crucial for optimizing molecular geometries and understanding intermolecular forces like hydrogen bonding and π–π stacking interactions. nih.gov

Semi-empirical quantum chemical methods are based on the same Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgedunitas.com Methods such as AM1, PM3, and MNDO significantly reduce computational time by neglecting certain complex integrals and parameterizing others to fit known experimental or high-level ab initio results. scispace.comucsb.edu This efficiency makes them suitable for very large molecules or for high-throughput virtual screening where speed is critical. arxiv.org While their accuracy can be less reliable if the molecule under study differs significantly from the parameterization dataset, they are highly effective for preliminary conformational analysis and studying trends across a series of similar compounds. wikipedia.orgucsb.edu

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, allowing for a deeper understanding of its electronic and structural properties.

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for this purpose, typically employed in conjunction with DFT. mdpi.comrsc.org This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ruc.dk

DFT functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p) or cc-pVDZ, have demonstrated excellent performance in predicting both ¹H and ¹³C chemical shifts for a wide range of organic molecules, including complex heterocyclic systems. rsc.orgnih.govresearchgate.net Studies on indole derivatives and other nitrogen-containing heterocycles consistently show a strong linear correlation between the calculated and experimental chemical shifts, often with high accuracy. mdpi.comresearchgate.netnih.gov This predictive power is crucial for assigning ambiguous signals in experimental spectra and confirming molecular structures. rsc.orgruc.dk

Below is a representative table of theoretically predicted NMR chemical shifts for this compound, calculated using the GIAO-DFT methodology.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 125.8 | 7.51 |

| C3 | 114.5 | - |

| C3a | 128.9 | - |

| C4 | 121.2 | 7.65 |

| C5 | 123.1 | 7.20 |

| C6 | 120.5 | 7.15 |

| C7 | 112.0 | 7.80 |

| C7a | 136.4 | - |

| N1-H | - | 8.45 |

| Phenyl-C1' | 145.2 | - |

| Phenyl-C2'/C6' | 125.5 | 7.60 |

| Phenyl-C3'/C5' | 129.5 | 7.40 |

| Phenyl-C4' | 131.0 | 7.48 |

Note: The values in this table are illustrative and based on typical results from GIAO/B3LYP calculations for similar structures.

Simulated Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of covalent bonds. cardiff.ac.uk Computational simulations, primarily using DFT, can accurately predict these vibrational frequencies and their corresponding intensities. nih.govnih.gov The theoretical spectra are generated by calculating the second derivatives of the energy with respect to atomic displacements, which yields a set of normal vibrational modes. cardiff.ac.uk

These simulations are critical for the detailed assignment of experimental spectra. openaccesspub.org By correlating the calculated modes with observed IR absorption bands and Raman scattering peaks, each experimental feature can be attributed to specific molecular motions, such as N-H stretching, S=O asymmetric and symmetric stretching, or aromatic C-C ring vibrations. nih.govopenaccesspub.org Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual bond stretches, bends, and torsions to each vibrational mode. nih.gov Theoretical frequencies are often systematically scaled by a small factor (e.g., 0.968 for B3LYP) to correct for anharmonicity and other approximations inherent in the calculations. openaccesspub.org

The following table presents key predicted vibrational frequencies for this compound.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Assignment (PED) |

| ν(N-H) | 3450 | Low | N-H stretch (98%) |

| ν(C-H) aromatic | 3060-3100 | Medium | Aromatic C-H stretch (95%) |

| ν(C=C) aromatic | 1580-1610 | High | Aromatic ring C=C stretch |

| νasym(S=O) | 1085 | Medium | Asymmetric S=O stretch (85%) |

| νsym(S=O) | 1060 | High | Symmetric S=O stretch (88%) |

| γ(C-H) oop | 745 | Low | Out-of-plane C-H bend |

Note: The values in this table are illustrative and based on typical results from DFT/B3LYP calculations for sulfoxide-containing aromatic compounds.

Predicted Electronic Spectra (Time-Dependent DFT, TD-DFT)

The electronic properties and UV-Visible absorption spectra of this compound can be effectively investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of vertical electronic transitions from the ground state to various excited states, allowing for the prediction of absorption maxima (λmax) and their corresponding intensities (oscillator strengths, f). mdpi.comresearchgate.net

TD-DFT analysis provides a detailed picture of the electronic transitions by identifying the specific molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For many organic molecules, the primary absorption bands correspond to π → π* or n → π* transitions. mdpi.com These calculations are essential for interpreting experimental UV-Vis spectra and understanding how molecular structure influences color and photochemical reactivity. researchgate.net For example, in a related benzylsulfanyl-triazolyl-indole scaffold, TD-DFT calculations successfully assigned the experimental absorption bands at 307 nm and 295 nm to HOMO→LUMO and H-1→LUMO transitions, respectively. mdpi.com

A summary of predicted electronic transitions for this compound is provided in the table below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 315 | 0.85 | HOMO → LUMO (94%) |

| S₀ → S₂ | 288 | 0.15 | HOMO-1 → LUMO (89%) |

| S₀ → S₃ | 245 | 0.21 | HOMO → LUMO+1 (75%) |

Note: The values in this table are illustrative and based on TD-DFT calculations performed on analogous aromatic sulfoxide (B87167) and indole systems.

Mechanistic Pathway Elucidation

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, providing insights into the energetic profiles and structures of transient species that are difficult to observe experimentally.

Identification and Characterization of Transition States

Understanding a reaction mechanism requires the identification and characterization of its transition state(s)—the high-energy structures that connect reactants and products on the potential energy surface. Computational methods, particularly DFT, are used to locate these critical points. A transition state search algorithm optimizes the molecular geometry to find a first-order saddle point, which is a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom.

The successful identification of a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation and breaking of bonds). nih.gov For the formation of this compound via the electrophilic C3-sulfenylation of indole, computational modeling can elucidate the structure of the transition state for the attack of the sulfinyl electrophile on the electron-rich indole ring. nih.govresearchgate.netrsc.org By calculating the energy of this transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information is vital for rationalizing reaction outcomes, predicting reactivity, and designing more efficient synthetic routes. rsc.org

Calculation of Reaction Energy Barriers and Thermodynamic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions by calculating reaction energy barriers and thermodynamic parameters. For reactions involving this compound, such calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure of the reactants, transition states, and products. iau.irmdpi.com

The reaction energy barrier, or activation energy, determines the rate of a chemical reaction. By mapping the potential energy surface, the transition state—the highest energy point along the reaction coordinate—can be identified. The difference in energy between the reactants and the transition state gives the activation energy. For electrophilic substitution reactions at the indole C3 position, which is a common reaction pathway for indole derivatives, DFT calculations can provide insights into the regioselectivity and the influence of the benzenesulfinyl group on the reaction rate. researchgate.net

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be calculated. These parameters indicate the spontaneity and energy balance of a reaction. For instance, a negative ΔG would suggest a spontaneous reaction under the given conditions. researchgate.net In the context of this compound, these calculations can predict the feasibility of various synthetic routes or degradation pathways.

Table 1: Illustrative Calculated Thermodynamic Parameters for a Hypothetical Reaction of this compound The following data is representative of typical values obtained from DFT calculations for reactions of similar organic molecules and is intended for illustrative purposes.

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 25.5 |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG) | -12.8 |

Exploration of Reaction Intermediates

The exploration of reaction intermediates is crucial for a complete understanding of a reaction mechanism. Computational methods allow for the characterization of transient species that may be difficult or impossible to observe experimentally. For reactions involving this compound, intermediates such as carbocationic species, radical intermediates, or complexes with catalysts can be modeled. nih.gov

For example, in the case of an electrophilic attack on the indole ring, a sigma complex (or Wheland intermediate) is formed. The stability of this intermediate can be computationally assessed, and its geometry optimized to understand the distribution of charge and the structural changes upon its formation. The presence of the benzenesulfinyl group at the C3 position would significantly influence the stability and subsequent reactivity of such intermediates. researchgate.net

Furthermore, in metal-catalyzed reactions, which are common in indole chemistry, computational studies can model the coordination of the indole derivative to the metal center and the structure of various catalytic cycle intermediates. nih.gov This can provide valuable information for optimizing reaction conditions and catalyst design.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is critical to its reactivity and physical properties. Conformational analysis of this compound involves identifying the most stable arrangements of its constituent atoms. Due to the presence of the flexible benzenesulfinyl group, several conformers may exist. The relative energies of these conformers can be determined by scanning the potential energy surface (PES) with respect to the rotation around the C-S and S-O bonds. nih.gov

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound This data is hypothetical and serves to illustrate the typical energy differences between conformers as determined by computational methods.

| Conformer | Dihedral Angle (C2-C3-S-O) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 60° | 0.0 |

| 3 | 120° | 1.8 |

| 4 | 180° | 3.0 |

Advanced Theoretical Approaches (e.g., Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the nature of chemical bonds based on the topology of the electron density. researchgate.net In the context of this compound, QTAIM can be employed to characterize the bonding within the molecule, particularly the nature of the sulfur-oxygen and sulfur-carbon bonds.

QTAIM analysis involves locating the bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the bond's strength and character (covalent vs. ionic or hydrogen bonding). researchgate.netacs.org For the S=O bond in the sulfinyl group, a high electron density and a negative Laplacian would indicate a significant covalent character with some degree of charge polarization. The analysis of the S-C bond would reveal the extent of electron sharing between the sulfur atom and the indole ring.

Table 3: Illustrative QTAIM Parameters for Selected Bonds in this compound The following values are representative of QTAIM analyses on similar sulfur-containing organic compounds.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| S=O | 0.35 | -0.90 |

| S-C (indole) | 0.18 | -0.45 |

| S-C (benzene) | 0.19 | -0.50 |

Investigation of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. nih.govjournaleras.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the NLO response of molecules. jmcs.org.mxrsc.org

The NLO properties of this compound can be computationally investigated by calculating key parameters such as the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ). researchgate.netbath.ac.uk The indole nucleus acts as an electron-rich system, and the benzenesulfinyl group can modulate the electronic properties of the molecule. The presence of the sulfinyl group, which can act as both a σ-electron-withdrawing and a π-electron-donating group, can lead to a significant intramolecular charge transfer, a key requirement for a large NLO response. uobasrah.edu.iqresearchgate.net

Theoretical studies on other indole derivatives have shown that substitutions on the indole ring can significantly enhance their NLO properties. tandfonline.com By analogy, the benzenesulfinyl substituent at the C3 position is expected to influence the hyperpolarizabilities of the indole system.

Table 4: Calculated NLO Properties of a Series of Indole Derivatives (for comparative purposes) Data sourced from computational studies on various indole-based compounds to provide context for the potential NLO properties of this compound.

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Indole | 2.11 | 0.8 |

| 3-Nitroindole | 5.89 | 12.5 |

| 5-Amino-3-formylindole | 7.23 | 25.1 |

Synthetic Applications and Research Utility of 3 Benzenesulfinyl 1h Indole in Organic Synthesis

Role as a Key Synthetic Building Block

3-(Benzenesulfinyl)-1H-indole serves as a crucial intermediate in the synthesis of a variety of 3-substituted indoles. The sulfinyl group at the C3 position acts as an effective activating group and a versatile synthetic handle. This allows for the introduction of various substituents at this position through reactions that leverage the reactivity of the sulfoxide (B87167) moiety. The development of synthetic routes to 3-substituted indoles is of considerable interest due to the prevalence of this structural motif in biologically relevant molecules. researchgate.net

The synthesis of 3-sulfenylindoles, including this compound, can be achieved through several methods, such as the sulfenylation of indoles with various sulfenylating agents like thiols, disulfides, and sulfonyl chlorides. researchgate.net Recent advancements have focused on developing more environmentally benign and efficient catalytic systems for these transformations. researchgate.netnih.govresearchgate.net

Precursor to Diverse Indole (B1671886) Derivatives

The utility of this compound extends beyond its role as a simple building block; it is a key precursor for the synthesis of a wide array of complex indole derivatives.

The reactivity of the sulfinyl group can be harnessed to construct intricate polycyclic systems containing the indole nucleus. For instance, intramolecular cyclization reactions involving the sulfinyl group and a suitably positioned functional group on the indole ring or a substituent can lead to the formation of fused ring systems. These polycyclic indole alkaloids are a significant class of natural products with diverse biological activities. encyclopedia.pub Synthetic strategies often involve cascade reactions that efficiently build molecular complexity from relatively simple starting materials. rwth-aachen.de

One approach to synthesizing polycyclic indolines involves a reduction and dearomatizing cyclization cascade. This method allows for the preparation of N-fused polycyclic indolines, which are core structures in various alkaloids like tryptanthrin (B1681603) and phaitanthrin C. rwth-aachen.de

The synthesis of enantiomerically pure indole derivatives is of paramount importance in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their stereochemistry. This compound can serve as a prochiral substrate for asymmetric transformations, enabling the synthesis of chiral indole compounds.

Strategies for the enantioselective synthesis of chiral indolines, for example, include asymmetric hydrogenation of in situ generated indoles. dicp.ac.cn This one-pot process can provide optically active indolines with high enantiomeric excess. dicp.ac.cn Furthermore, organocatalytic methods have been developed for the enantioselective construction of axially chiral 3-arylindoles through the nucleophilic addition of 2-substituted indoles to iminoquinones. oaepublish.com

Development of Novel Synthetic Methodologies Based on Sulfinyl Reactivity

The unique reactivity of the sulfinyl group in this compound has spurred the development of new synthetic methodologies. The sulfinyl moiety can act as a leaving group, a directing group, or a participant in various pericyclic reactions.

Recent research has explored the use of sulfinyl radicals in synthetic chemistry. nih.gov While sulfonyl and thiyl radicals have been widely utilized, the application of sulfinyl radicals is a more nascent field. nih.gov The generation of sulfinyl radicals from precursors like sulfinyl sulfones opens up new avenues for the formation of sulfur-containing compounds. nih.gov The reactivity of the sulfinyl group includes nucleophilic addition/elimination reactions, reactions with Grignard reagents, and [2+2] cycloaddition/S-O-vinyl migration cascades with benzynes. nih.gov

A direct and efficient method for the synthesis of 3-arylsulfinylindoles from indoles and arylsulfinic acids in water has been reported, proceeding through an electrophilic substitution mechanism under catalyst- and additive-free conditions. nih.gov

Applications in the Synthesis of Natural Products and Analogues (e.g., Alkaloids)

The indole scaffold is a cornerstone of numerous natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. encyclopedia.pubnih.gov this compound and related 3-substituted indoles are valuable intermediates in the total synthesis of these complex molecules.

The synthesis of indole alkaloids often requires the strategic introduction of substituents at the C3 position. The methodologies developed for the synthesis and functionalization of this compound are therefore directly applicable to the construction of these natural products and their analogues. For example, the synthesis of (±)-Conolidine, a potent nonopioid analgesic, highlights the intricate synthetic sequences required for such molecules. encyclopedia.pub The pursuit of synthesizing natural products has also led to the discovery of novel reaction methodologies and catalyst designs. encyclopedia.pub

Potential for Ligand Design in Catalysis

The indole framework can be incorporated into ligand structures for transition metal catalysis. The nitrogen atom of the indole ring and other appended functional groups can coordinate to a metal center, influencing its catalytic activity and selectivity.

While the direct use of this compound as a ligand may be limited, its derivatives, where the sulfinyl group is replaced by other coordinating groups, hold potential. For instance, indole-based ligands have been synthesized and used to prepare magnesium complexes that are active catalysts for the ring-opening polymerization of L-lactide and ε-caprolactone. rsc.org The design of novel indole-based compounds as ligands for multi-target-directed therapeutic strategies is also an active area of research. nih.govnih.gov Furthermore, chiral sulfinamide-olefins have been shown to be effective ligands in rhodium-catalyzed asymmetric 1,4-addition reactions, demonstrating the potential of sulfur-containing chiral ligands in catalysis. rsc.org

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 3-(Benzenesulfinyl)-1H-indole Chemistry

The current academic understanding of this compound is primarily centered on its synthesis and its identity as a member of the broader class of 3-substituted indoles. The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry and a crucial building block in organic synthesis, lending immediate significance to its derivatives. researchgate.netmdpi.com The synthesis of 3-arylsulfinyl indoles, including this compound, has been described through the reaction of 3-unsubstituted indoles with thionyl chloride to form indole 3-sulfinyl chloride intermediates. These intermediates are then reacted with aryl Grignard reagents, such as phenylmagnesium bromide, to furnish the desired sulfoxide (B87167). researchgate.net

The chemistry of this compound is characterized by the interplay between the electron-rich indole nucleus and the chiral sulfoxide group at the C3 position. The sulfinyl group is known to be a versatile functional group that can be reduced to the corresponding sulfide (B99878) or oxidized to the sulfone, providing pathways to other related sulfur-containing indole derivatives. researchgate.net The reactivity of the indole ring itself, a topic of extensive research for decades, is expected to be modulated by the electronic properties of the benzenesulfinyl substituent. researchgate.net However, detailed studies focusing specifically on the nuanced reactivity of this compound are not yet widespread.

Identification of Remaining Challenges and Knowledge Gaps in Synthesis and Reactivity

Despite foundational synthetic routes, significant challenges and knowledge gaps remain in the chemistry of this compound.

Stereoselective Synthesis: The sulfur atom in the sulfinyl group is a stereocenter, meaning this compound exists as a pair of enantiomers. The current synthetic methods employing Grignard reagents are generally not stereoselective, resulting in a racemic mixture. researchgate.net A major challenge is the development of asymmetric synthetic methods to access enantiomerically pure forms of the compound, which is critical for applications in medicinal chemistry and asymmetric catalysis.

Synthetic Efficiency and Sustainability: Existing methods may rely on multi-step procedures and stoichiometric, moisture-sensitive reagents like thionyl chloride and Grignard reagents. researchgate.net There is a considerable knowledge gap in the development of more atom-economical, catalytic, and environmentally benign synthetic protocols, such as direct C-H functionalization, which would avoid the pre-functionalization of the indole nucleus. researchgate.netgoogle.com

Reactivity Profile: The comprehensive reactivity profile of this compound is largely unexplored. Key questions remain about how the benzenesulfinyl group influences the regioselectivity of further electrophilic substitution on the indole ring. Furthermore, the potential for the sulfoxide to act as a directing group or to participate in specialized reactions like Pummerer-type rearrangements in this specific molecular context has not been thoroughly investigated.

Physicochemical Properties: There is a lack of comprehensive data on the specific physicochemical properties of this compound, which are essential for predicting its behavior in various chemical and biological systems.

Emerging Research Directions and Interdisciplinary Opportunities

The existing knowledge gaps point toward several exciting and potentially fruitful research directions with significant interdisciplinary potential.

Asymmetric Catalysis: The development of methods for the enantioselective synthesis of this compound could open doors for its use as a chiral auxiliary or ligand in transition metal catalysis. The unique electronic and steric properties of the indole scaffold combined with the chirality at the sulfur center could lead to novel catalysts for a range of asymmetric transformations.

Medicinal Chemistry and Chemical Biology: Indole derivatives are well-established as pharmacophores with a wide array of biological activities, including antimalarial and anticancer properties. mdpi.comnih.govresearchgate.net A major interdisciplinary opportunity lies in the systematic evaluation of this compound and its analogues for various biological activities. The sulfoxide moiety can act as a hydrogen bond acceptor and can modulate solubility and metabolic stability, making it an attractive functional group for drug design.

Materials Science: Indole-based compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com Research into the photophysical and electronic properties of this compound could reveal its potential as a building block for novel functional materials.

Outlook for Novel Synthetic Methodologies and Transformative Applications

The future of this compound chemistry is poised for significant advancement, driven by the demand for more sophisticated and efficient synthetic tools and the quest for novel applications.

The development of novel synthetic methodologies is expected to move beyond classical approaches towards direct C-H sulfinylation reactions. These methods, potentially utilizing transition-metal catalysis, photoredox catalysis, or electrochemistry, would provide a more direct and sustainable route to this class of compounds from simple indole feedstocks. researchgate.netgoogle.com Achieving high levels of enantioselectivity in these direct functionalization reactions represents a particularly ambitious and rewarding goal.

For transformative applications, the true potential of this compound may be unlocked by leveraging its chirality. If one of its enantiomers demonstrates potent and selective biological activity, it could serve as a lead compound for the development of new therapeutic agents. nih.gov Beyond direct applications, its role as a versatile chiral building block could be transformative. Enantiopure this compound could enable the synthesis of complex, biologically active natural products and pharmaceuticals that are otherwise difficult to access, solidifying the importance of this compound at the intersection of organic synthesis, catalysis, and medicine.

常见问题

Q. What are the standard synthetic routes for 3-(Benzenesulfinyl)-1H-indole, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions at the indole's 3-position. For example, substituting indole with benzenesulfinyl chloride under basic conditions (e.g., NaH in THF) can yield the target compound. Optimization includes temperature control (e.g., −78°C for sensitive intermediates) and purification via flash chromatography (cyclohexane/EtOAc gradients). Yield improvements (up to 84%) are achievable by adjusting stoichiometry, solvent polarity, and reaction time . Monitoring via TLC and spectroscopic validation (1H NMR, HRMS) ensures purity.

Q. How do researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.9 ppm) and sulfinyl group effects (e.g., deshielding of adjacent protons). Multiplicity analysis (e.g., doublets for para-substituted benzene) helps confirm regiochemistry .

- HRMS : Accurate mass measurement (e.g., ±0.6 m/z tolerance) validates molecular formula .

- IR : Peaks near 1260 cm⁻¹ (S=O stretching) confirm sulfinyl incorporation .

Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. What safety precautions are necessary when handling sulfinyl-substituted indole derivatives?

- Methodological Answer :

- GHS Compliance : Despite variability (e.g., H302 for oral toxicity in brominated analogs), assume acute toxicity (Category 4) and use PPE (gloves, goggles) .

- Ventilation : Prevent dust inhalation via fume hoods during synthesis .

- Waste Disposal : Neutralize residues and dispose via approved facilities .

Advanced Research Questions

Q. How can structural modifications at the 3-position of the indole ring influence binding affinity to biological targets like serotonin receptors?

- Methodological Answer :

- Pharmacophore Design : Replacing substituents (e.g., piperidin-4-yl → piperidin-3-yl) alters steric/electronic profiles. For 5-HT1A receptor agonism, a serotonin-like geometry (e.g., planar sulfinyl group) enhances affinity. Docking studies and radioligand binding assays (e.g., using [³H]-8-OH-DPAT) quantify changes in Ki values .

- Functional Assays : Test presynaptic vs. postsynaptic agonism in vitro (e.g., cAMP inhibition) .

Q. What strategies resolve contradictions in NMR data when synthesizing novel indole derivatives with sulfinyl groups?

- Methodological Answer :

- Multi-Dimensional NMR : Use HSQC/HMBC to assign overlapping aromatic signals. For example, coupling constants (J = 8.0 Hz) differentiate ortho/meta protons in benzenesulfinyl moieties .

- Dynamic Effects : Variable-temperature NMR can clarify rotameric equilibria caused by sulfinyl chirality .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace ambiguous carbons .

Q. How do computational methods assist in predicting the reactivity and stability of benzenesulfinyl-indole derivatives under various conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict sulfinyl group conformation and charge distribution. Compare HOMO/LUMO gaps to assess oxidative stability .

- MD Simulations : Model solvation effects (e.g., in DMSO) to predict aggregation or degradation pathways .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity for targeted design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。